molecular formula C20H28N6O2 B6049079 7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane

7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane

Cat. No. B6049079
M. Wt: 384.5 g/mol
InChI Key: FNYRAVZKWNOCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed to act on various molecular targets, including ion channels, enzymes, and receptors, to exert its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane are diverse and complex. The compound has been shown to modulate various signaling pathways, including the MAPK/ERK and NF-κB pathways. It also affects the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane in lab experiments include its high potency and selectivity, as well as its ability to target multiple molecular targets. However, its limitations include its high cost and limited availability, as well as the lack of comprehensive studies on its long-term effects.

Future Directions

There are several future directions for research on 7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective drugs.

Synthesis Methods

The synthesis of 7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane involves a multi-step process. The first step involves the synthesis of 3-(1H-tetrazol-1-yl)propanoic acid, which is then coupled with 7-(3-methoxybenzyl)-2-aminodiazaspiro[4.5]decane to form the intermediate product. The intermediate product is then treated with a coupling reagent to form the final product.

Scientific Research Applications

The potential applications of 7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane are vast and varied. The compound has been studied extensively for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to possess anticancer and antimicrobial activities.

properties

IUPAC Name

1-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(tetrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-28-18-5-2-4-17(12-18)13-24-9-3-7-20(14-24)8-11-25(15-20)19(27)6-10-26-16-21-22-23-26/h2,4-5,12,16H,3,6-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYRAVZKWNOCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC3(C2)CCN(C3)C(=O)CCN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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